Phenyl N-(M-anisyl)carbamate Phenyl N-(M-anisyl)carbamate
Brand Name: Vulcanchem
CAS No.: 50699-51-9
VCID: VC16055762
InChI: InChI=1S/C14H13NO3/c1-17-13-9-5-6-11(10-13)15-14(16)18-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16)
SMILES:
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol

Phenyl N-(M-anisyl)carbamate

CAS No.: 50699-51-9

Cat. No.: VC16055762

Molecular Formula: C14H13NO3

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

Phenyl N-(M-anisyl)carbamate - 50699-51-9

Specification

CAS No. 50699-51-9
Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
IUPAC Name phenyl N-(3-methoxyphenyl)carbamate
Standard InChI InChI=1S/C14H13NO3/c1-17-13-9-5-6-11(10-13)15-14(16)18-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16)
Standard InChI Key WVMWKYUMMAHSGU-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)NC(=O)OC2=CC=CC=C2

Introduction

Synthesis of Phenyl N-(3-Methoxyphenyl)carbamate

The synthesis of phenyl N-(3-methoxyphenyl)carbamate follows established protocols for phenylcarbamate derivatives. As detailed in studies on analogous compounds, the reaction typically involves the condensation of an amine with phenyl chloroformate in the presence of a base .

Reaction Mechanism

The synthesis proceeds via nucleophilic acyl substitution, where the amine group of 3-methoxyaniline (m-anisidine) attacks the electrophilic carbonyl carbon of phenyl chloroformate. This results in the displacement of chloride and the formation of the carbamate linkage (Figure 1). The reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under inert conditions to prevent hydrolysis .

General Procedure :

  • Step 1: Dissolve 3-methoxyaniline (1.0 equiv) in dry THF.

  • Step 2: Add triethylamine (1.2 equiv) to scavenge HCl.

  • Step 3: Slowly add phenyl chloroformate (1.05 equiv) dropwise at 0°C.

  • Step 4: Stir the reaction mixture at room temperature for 12–24 hours.

  • Step 5: Purify the crude product via flash chromatography (15–20% ethyl acetate in cyclohexane).

Optimization and Yield

Yields for analogous phenylcarbamates range from 65% to 85%, depending on the steric and electronic properties of the amine . For instance, phenyl 4-methoxybenzylcarbamate (2a) was isolated in 72% yield under similar conditions . The meta-substitution in m-anisidine may slightly reduce reactivity compared to para-substituted analogs due to electronic effects, but this can be mitigated by extending reaction times.

Structural Characterization

Spectroscopic Data

The structural elucidation of phenyl N-(3-methoxyphenyl)carbamate aligns with data from related compounds :

1H NMR (400 MHz, CDCl3) :

  • δ 7.38–7.15 (m, 5H, aromatic protons from phenyl group).

  • δ 6.90–6.70 (m, 3H, aromatic protons from m-anisyl group).

  • δ 3.82 (s, 3H, OCH3).

  • δ 5.30 (br s, 1H, NH, exchanges with D2O).

13C NMR (100 MHz, CDCl3) :

  • δ 154.6 (C=O).

  • δ 151.1 (aromatic C-O from phenyl group).

  • δ 130.1–114.2 (aromatic carbons).

  • δ 55.3 (OCH3).

FTIR (neat) :

  • 3292 cm⁻¹ (N-H stretch).

  • 1699 cm⁻¹ (C=O stretch).

  • 1248 cm⁻¹ (C-O-C asymmetric stretch).

X-ray Crystallography

While no crystallographic data exists for this specific compound, phenylcarbamates such as phenyl tert-butylcarbamate (2c) exhibit planar carbamate groups with bond lengths of 1.34 Å for C=O and 1.45 Å for C-N . The m-anisyl group’s methoxy substituent is expected to introduce steric hindrance, slightly distorting the carbamate plane.

Physicochemical Properties

Solubility and Stability

Phenyl N-(3-methoxyphenyl)carbamate is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethyl acetate. It is stable under acidic and neutral aqueous conditions but hydrolyzes in basic media (pH > 10) to yield 3-methoxyaniline and phenyl carbonate .

Thermal Properties

Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 80°C and 120°C . The meta-methoxy group may lower the melting point compared to para-substituted analogs due to reduced symmetry.

Reactivity and Functionalization

Urea Formation

Primary phenylcarbamates react with amines to form ureas . For example, phenyl 4-methoxybenzylcarbamate (2a) reacts with benzylamine to yield unsymmetrical urea derivatives . Phenyl N-(3-methoxyphenyl)carbamate is expected to exhibit similar reactivity, with the m-anisyl group influencing reaction rates due to electronic effects.

Deprotection Strategies

Tetrabutylammonium fluoride (TBAF) in THF selectively cleaves phenylcarbamates to regenerate primary amines . This deprotection is critical in peptide synthesis and drug design.

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